Ethyl 2-(allylamino)nicotinate

Description

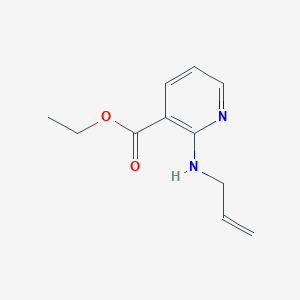

Ethyl 2-(allylamino)nicotinate is a nicotinic acid derivative characterized by an ethyl ester group at the 3-position of the pyridine ring and an allylamino substituent at the 2-position. The allylamino group introduces unique reactivity and physicochemical properties, distinguishing it from analogs with other substituents (e.g., benzylamino, chloro, or methoxy groups) .

Properties

IUPAC Name |

ethyl 2-(prop-2-enylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-7-12-10-9(6-5-8-13-10)11(14)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTHIHVEMAHKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(allylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the allylamino group. One common method includes the reaction of nicotinic acid with ethanol in the presence of an esterification catalyst to form ethyl nicotinate. This intermediate is then reacted with allylamine under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(allylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Ethyl 2-(allylamino)nicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Ethyl 2-(allylamino)nicotinate involves its interaction with specific molecular targets. It is believed to modulate enzymatic activities and receptor functions, leading to its observed biological effects. The compound may interact with nicotinic acetylcholine receptors and other cellular pathways, influencing cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-(allylamino)nicotinate, highlighting differences in substituents, molecular properties, and research findings:

Physicochemical and Metabolic Properties

- Lipophilicity: The allylamino group in this compound likely confers intermediate lipophilicity compared to the benzylamino (more lipophilic) and methoxy (less lipophilic) analogs. This impacts solubility and membrane permeability, as seen in ethyl nicotinate derivatives where substituents alter partition coefficients .

- Metabolism: Ethyl nicotinate derivatives are susceptible to esterase-mediated hydrolysis, releasing nicotinic acid. The allylamino group may slow metabolism compared to unsubstituted ethyl nicotinate but faster than benzylamino derivatives due to steric effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(allylamino)nicotinate, and what are their respective yields and purity profiles?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between nicotinic acid derivatives and allylamine. For example, esterification of 2-chloronicotinic acid with ethanol, followed by substitution with allylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (C18 column, UV detection at 254 nm) ensures purity (>95%). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent allyl group polymerization. Structural confirmation employs -NMR (e.g., allylic proton doublets at δ 5.1–5.3 ppm) and mass spectrometry .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : -NMR identifies allyl protons (δ 5.1–5.8 ppm, multiplet) and the ethyl ester (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂). -NMR confirms the carbonyl (C=O at ~165 ppm) and pyridine ring carbons.

- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups.

- MS : ESI-MS in positive mode detects [M+H]⁺, with fragmentation patterns confirming the allylamino substituent. Cross-referencing with computational predictions (e.g., DFT) enhances reliability .

Q. What are the key physicochemical properties of this compound, and how are these determined experimentally?

- Methodological Answer :

- Solubility : Tested in solvents (e.g., DMSO, ethanol) via gravimetric analysis. LogP is determined via shake-flask method (octanol/water partition) or HPLC retention time correlation.

- Thermal Stability : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures (e.g., sharp endotherm at ~120°C for melting).

- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake under controlled humidity .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Solvent effects are modeled via PCM (Polarizable Continuum Model). Vibrational frequencies are compared to experimental IR spectra to validate computational parameters. Discrepancies >5% suggest revisiting basis sets or solvent models .

Q. How does the allylamino substituent influence metabolic stability compared to other nicotinate esters?

- Methodological Answer : In vitro models (e.g., liver microsomes or S9 fractions) quantify metabolic half-life. LC-MS/MS tracks ester hydrolysis to nicotinic acid and allylamine metabolites. The allyl group may enhance lipophilicity (logP >2), delaying hydrolysis compared to ethyl nicotinate. Competitive inhibition assays with esterase inhibitors (e.g., PMSF) identify enzymatic pathways. Cross-validation with in silico ADMET predictors (e.g., SwissADME) clarifies substituent effects .

Q. What strategies resolve discrepancies between observed and theoretical vibrational spectra?

- Methodological Answer :

- Experimental Replication : Repeat measurements under controlled humidity/temperature.

- Anharmonic Corrections : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to computed harmonic frequencies.

- Solvent Interactions : Recompute spectra with explicit solvent molecules (e.g., water/ethanol) instead of continuum models.

- Isotopic Labeling : Deuterated analogs distinguish overlapping bands (e.g., N–H vs. O–H stretches) .

Data Presentation and Ethical Considerations

Q. How should researchers address ethical guidelines in handling hazardous intermediates during synthesis?

- Methodological Answer : Follow GHS protocols (e.g., PPE for skin/eye protection, fume hoods for volatile solvents). Document waste disposal per local regulations (e.g., neutralization of acidic/byproduct streams). Reference safety data sheets (SDS) for hazard mitigation (e.g., Aladdin Biochemical’s SDS for pyridine derivatives) .

Q. What frameworks ensure robust data analysis in kinetic studies of ester hydrolysis?

- Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten models) for rate constants. Report uncertainties via error propagation (e.g., ±5% for HPLC quantification). Include raw data in appendices and processed data (e.g., Arrhenius plots) in main text. Validate methods via positive controls (e.g., ethyl nicotinate hydrolysis under identical conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.